![molecular formula C19H21FN2O2 B6056205 N-[1-(4-fluorophenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B6056205.png)
N-[1-(4-fluorophenyl)ethyl]-4-(4-morpholinyl)benzamide
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Overview
Description
N-[1-(4-fluorophenyl)ethyl]-4-(4-morpholinyl)benzamide, also known as F13640, is a small-molecule compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the family of benzamides and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)ethyl]-4-(4-morpholinyl)benzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDACs are involved in the regulation of gene expression and play a critical role in various cellular processes, including cell growth and differentiation. Inhibition of HDACs by N-[1-(4-fluorophenyl)ethyl]-4-(4-morpholinyl)benzamide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[1-(4-fluorophenyl)ethyl]-4-(4-morpholinyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. N-[1-(4-fluorophenyl)ethyl]-4-(4-morpholinyl)benzamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(4-fluorophenyl)ethyl]-4-(4-morpholinyl)benzamide is its specificity for HDAC inhibition, which makes it a valuable tool for studying the role of HDACs in various cellular processes. However, the limitations of N-[1-(4-fluorophenyl)ethyl]-4-(4-morpholinyl)benzamide include its low solubility and stability, which can affect its efficacy in in vitro and in vivo experiments.
Future Directions
For the study of N-[1-(4-fluorophenyl)ethyl]-4-(4-morpholinyl)benzamide include the development of more stable and soluble analogs, the evaluation of its efficacy in combination with other therapies, and the investigation of its potential therapeutic applications in other diseases, including inflammatory disorders and cardiovascular diseases.
Synthesis Methods
The synthesis of N-[1-(4-fluorophenyl)ethyl]-4-(4-morpholinyl)benzamide involves a multi-step process that includes the reaction of 4-fluorophenethylamine with 4-(4-chlorobenzoyl)morpholine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by purification through column chromatography.
Scientific Research Applications
N-[1-(4-fluorophenyl)ethyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. Several studies have shown that N-[1-(4-fluorophenyl)ethyl]-4-(4-morpholinyl)benzamide inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-14(15-2-6-17(20)7-3-15)21-19(23)16-4-8-18(9-5-16)22-10-12-24-13-11-22/h2-9,14H,10-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFYQOYKFLUPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)ethyl]-4-(morpholin-4-yl)benzamide |
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